molecular formula C6H10BClN2O2 B1403025 (6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride CAS No. 1375303-30-2

(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride

Cat. No. B1403025
CAS RN: 1375303-30-2
M. Wt: 188.42 g/mol
InChI Key: VXTYLOJPTHZTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride” is an organic compound with the CAS Number: 1375303-30-2 . It has a molecular weight of 188.42 and its IUPAC name is 6-(aminomethyl)-3-pyridinylboronic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9BN2O2.ClH/c8-3-6-2-1-5 (4-9-6)7 (10)11;/h1-2,4,10-11H,3,8H2;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known for their robust boron-nitrogen coordination chemistry, unique hydrogen bonding, and acidic properties . They are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers. The boronic acid moiety of this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrenyl derivatives .

Chemical Synthesis

In chemical synthesis, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride serves as a building block for heterocyclic compounds. Its structure is particularly useful for constructing pyridine rings, which are a core component of many drugs and agrochemicals .

Material Science

Researchers in material science may employ this compound to modify the surface properties of materials. By introducing pyridine and boronic acid functionalities, the compound can be used to alter adhesion, conductivity, and reactivity of material surfaces .

Chromatography

The compound’s unique structure allows it to act as a ligand in chromatography columns. It can help in the separation of complex mixtures by selectively binding with certain molecules, thus aiding in analytical and preparative chromatography .

Analytical Chemistry

In analytical chemistry, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be used as a reagent for detecting and quantifying substances. Its boronic acid group can form complexes with sugars and other diol-containing compounds, which is useful in various assays .

Life Sciences Research

In life sciences, this compound finds application in the study of biochemical processes. It can be used to investigate the role of pyridine-containing molecules in biological systems or as a precursor for synthesizing bioactive molecules .

Drug Development

Due to its reactivity and functional groups, this compound is valuable in drug development. It can be used to create novel drug candidates, especially in the design of kinase inhibitors, which are a class of drugs that regulate signal transduction pathways .

Catalysis

Lastly, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be used in catalysis. Its boronic acid group can participate in catalytic cycles, especially in reactions that require the formation or cleavage of carbon-oxygen bonds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

The compound 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound (like our compound) transfers its organic group to a metal catalyst, such as palladium .

Biochemical Pathways

The biochemical pathways affected by 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride are related to the Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .

Result of Action

The molecular and cellular effects of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride’s action are primarily the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The action of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the environment .

properties

IUPAC Name

[6-(aminomethyl)pyridin-3-yl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4,10-11H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYLOJPTHZTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride
Reactant of Route 2
(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.